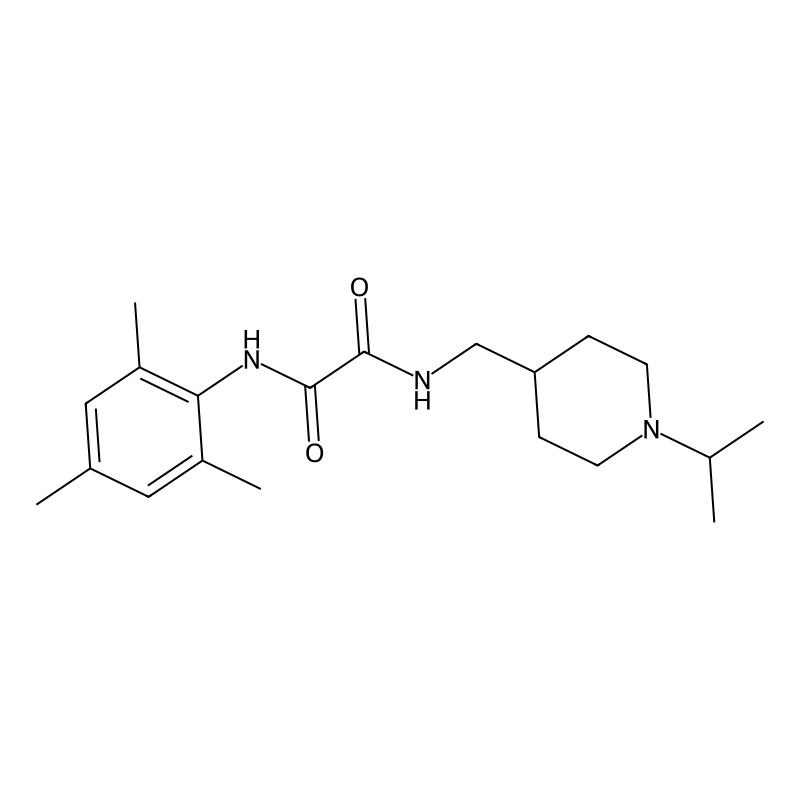

N1-((1-isopropylpiperidin-4-yl)methyl)-N2-mesityloxalamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

N1-((1-isopropylpiperidin-4-yl)methyl)-N2-mesityloxalamide, a molecule with a complex structure, has yet to be comprehensively explored in the scientific realm. While information on its specific applications is scarce, its chemical structure suggests potential avenues for further investigation.

Structural Features and Potential Bioactivity

The molecule possesses two key functional groups:

N1-((1-isopropylpiperidin-4-yl)methyl)-N2-mesityloxalamide is a synthetic compound characterized by its unique molecular structure, which includes an isopropylpiperidine moiety and a mesityloxalamide functional group. This compound is notable for its potential applications in medicinal chemistry and pharmacology, particularly due to its structural features that may influence biological activity.

The molecular formula of N1-((1-isopropylpiperidin-4-yl)methyl)-N2-mesityloxalamide is C17H26N2O2, and its IUPAC name reflects its complex structure, which includes both nitrogen and oxygen atoms within the amide functional groups. The presence of the piperidine ring contributes to its pharmacological properties, as piperidine derivatives are often associated with various biological activities.

The chemical reactivity of N1-((1-isopropylpiperidin-4-yl)methyl)-N2-mesityloxalamide can be explored through various organic reactions typical for amides and piperidine derivatives. Key reactions include:

- Hydrolysis: The amide bond can undergo hydrolysis in the presence of strong acids or bases, resulting in the formation of the corresponding carboxylic acid and amine.

- Substitution Reactions: The nitrogen atom in the piperidine ring can participate in nucleophilic substitution reactions, potentially allowing for the introduction of various substituents.

- Acylation: The amine group can react with acyl chlorides or anhydrides to form new amides, modifying the compound's properties.

These reactions are fundamental for synthesizing derivatives or analogs that may exhibit enhanced biological activity or different pharmacokinetic profiles.

N1-((1-isopropylpiperidin-4-yl)methyl)-N2-mesityloxalamide has garnered interest in pharmacological research due to its potential biological activities. Compounds containing piperidine rings are often studied for their effects on central nervous system functions and other physiological processes. Preliminary studies suggest that this compound may exhibit:

- Analgesic Properties: Similar compounds have shown promise in pain management.

- Antidepressant Effects: Given the structural similarities to known antidepressants, this compound could influence mood regulation.

- Neuroprotective Activity: The ability to modulate neurotransmitter systems may provide neuroprotective benefits.

Further research is necessary to elucidate the specific mechanisms of action and therapeutic potential of N1-((1-isopropylpiperidin-4-yl)methyl)-N2-mesityloxalamide.

The synthesis of N1-((1-isopropylpiperidin-4-yl)methyl)-N2-mesityloxalamide typically involves multi-step organic reactions. A general synthetic route may include:

- Formation of the Piperidine Ring: Starting from readily available precursors, a piperidine derivative can be synthesized through cyclization reactions.

- Alkylation: The isopropyl group can be introduced via alkylation reactions using suitable alkyl halides.

- Amidation: The mesityloxalamide moiety can be synthesized separately and then coupled with the piperidine derivative through amidation techniques.

- Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity and yield.

This synthetic pathway highlights the complexity involved in creating this compound while providing opportunities for further modifications.

N1-((1-isopropylpiperidin-4-yl)methyl)-N2-mesityloxalamide holds potential applications in various fields:

- Pharmaceutical Development: It may serve as a lead compound for developing new analgesics or antidepressants.

- Chemical Biology: The compound could be utilized in studies exploring receptor interactions or enzyme inhibition.

- Material Science: Its unique chemical properties might allow for applications in creating novel materials or coatings.

Interaction studies are crucial for understanding how N1-((1-isopropylpiperidin-4-yl)methyl)-N2-mesityloxalamide interacts with biological targets. Key areas of investigation include:

- Receptor Binding Assays: Evaluating binding affinity to neurotransmitter receptors (e.g., serotonin, dopamine) to assess pharmacological effects.

- Enzyme Inhibition Studies: Investigating whether this compound inhibits specific enzymes involved in metabolic pathways.

These studies will provide insights into the compound's mechanism of action and therapeutic potential.

Several compounds share structural similarities with N1-((1-isopropylpiperidin-4-yl)methyl)-N2-mesityloxalamide, allowing for a comparative analysis:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| N-(4-Pyridyl)benzamide | Contains a pyridine ring | Known for anti-inflammatory properties |

| 1-(3-Dimethylaminopropyl)-3-(4-fluorophenyl)urea | Urea linkage with aromatic substituent | Exhibits potent analgesic effects |

| 4-(Methylthio)phenol | Simple phenolic structure | Used as an antioxidant; less complex than target |

These compounds illustrate different functional groups and biological activities, highlighting the uniqueness of N1-((1-isopropylpiperidin-4-yl)methyl)-N2-mesityloxalamide's structure and potential applications.